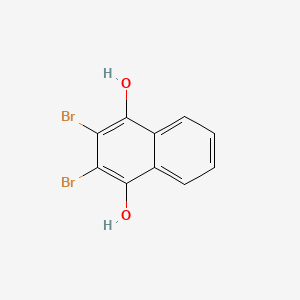
2,3-Dibromonaphthalene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromonaphthalene-1,4-diol is a brominated derivative of naphthalene, characterized by the presence of two bromine atoms and two hydroxyl groups on the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromonaphthalene-1,4-diol typically involves the bromination of naphthalene derivatives. One common method includes the photobromination of naphthalene, followed by dehydrobromination using sodium methoxide. This process yields the desired dibrominated product with high regioselectivity .
Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques, utilizing bromine and appropriate solvents under controlled conditions to ensure high yield and purity. The reaction is typically carried out at low temperatures to maintain the stability of the intermediate compounds .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dibromonaphthalene-1,4-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into less brominated or debrominated products.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols are used under mild conditions.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Less brominated naphthalene derivatives.
Substitution: Aminonaphthalene or thiolated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromonaphthalene-1,4-diol has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for their potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2,3-Dibromonaphthalene-1,4-diol exerts its effects involves interactions with cellular components. For instance, its antifungal activity is attributed to the disruption of fungal membrane permeability, leading to increased nucleotide leakage and cell death. The compound’s bromine atoms play a crucial role in its reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
- 1,3-Dibromonaphthalene
- 1,4-Dibromonaphthalene
- 2,3-Dibromonaphthalene-1,4-dione
Comparison: 2,3-Dibromonaphthalene-1,4-diol is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological properties. Compared to its analogs, it exhibits higher reactivity in substitution reactions and greater potential for biological applications .
Eigenschaften
CAS-Nummer |
146767-46-6 |
|---|---|
Molekularformel |
C10H6Br2O2 |
Molekulargewicht |
317.96 g/mol |
IUPAC-Name |
2,3-dibromonaphthalene-1,4-diol |
InChI |
InChI=1S/C10H6Br2O2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4,13-14H |
InChI-Schlüssel |
YHOZMDLYPRZVPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(C(=C2O)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]bromo-](/img/structure/B12542198.png)
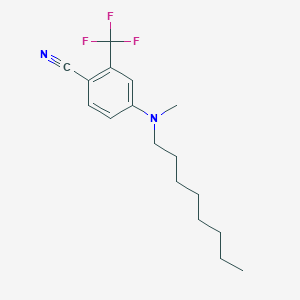

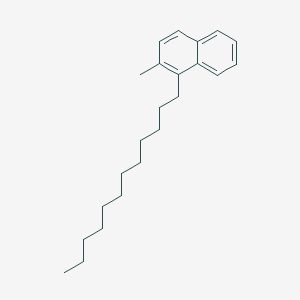
![2,3-Bis[(trimethylsilyl)oxy]propan-1-amine](/img/structure/B12542211.png)
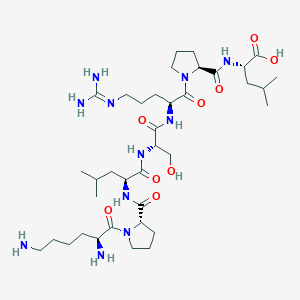
![Carbamic acid, [4-(butoxyphosphinyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12542250.png)
![Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate](/img/structure/B12542255.png)

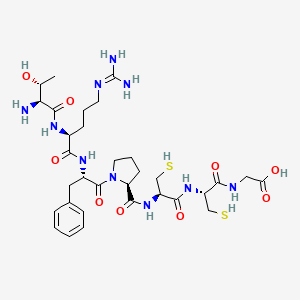
![N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N'-pyridin-3-ylurea](/img/structure/B12542271.png)
![(2S)-2-{(2-Fluorophenyl)[(2-methoxyphenyl)sulfanyl]methyl}morpholine](/img/structure/B12542275.png)
![Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-](/img/structure/B12542284.png)

